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Compound of Interest

Compound Name: 5-Sec-butylbarbituric acid

CAS No.: 14077-79-3

Cat. No.: B043217 Get Quote

Chemical Architecture, Synthetic Utility, and Physicochemical Profiling

Executive Summary
5-sec-butylbarbituric acid (CAS: 14077-79-3) is a monosubstituted pyrimidinetrione derivative

serving primarily as a critical intermediate in the synthesis of sedative-hypnotic agents,

including Talbutal and Butabarbital. Unlike its pharmacologically active 5,5-disubstituted

progeny, this compound exhibits distinct physicochemical properties—most notably high acidity

(pKa ~4.0) and significant keto-enol tautomerism—driven by the presence of a reactive

hydrogen atom at the C5 position. This guide analyzes its chemical behavior, synthetic

pathways, and analytical characterization, providing a technical foundation for its use in drug

development and forensic analysis.

Chemical Identity & Stereochemistry
The molecule consists of a barbituric acid ring substituted at the C5 position with a sec-butyl (1-

methylpropyl) group.
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Property Specification

IUPAC Name 5-(butan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS Registry Number 14077-79-3

Molecular Formula C₈H₁₂N₂O₃

Molecular Weight 184.19 g/mol

Chirality

The sec-butyl side chain contains a chiral center

at C1', creating (R) and (S) enantiomers.

Commercial preparations are typically racemic.

2.1 Tautomerism and Acidity
A defining feature of 5-sec-butylbarbituric acid is the acidity of the C5 proton. Unlike 5,5-

disubstituted barbiturates (pKa ~7.5–8.0), monosubstituted derivatives are relatively strong

acids (pKa ~3.8–4.2).

Mechanism: The C5 proton is flanked by two electron-withdrawing carbonyl groups, allowing

for facile deprotonation.

Consequence: In solution, the compound exists in equilibrium between the trioxo (keto) form

and the enol form. This acidity renders the molecule soluble in mild alkaline solutions (e.g.,

sodium carbonate), a property used to separate it from disubstituted byproducts during

synthesis.

Synthetic Pathways & Reactivity
The synthesis of 5-sec-butylbarbituric acid follows the classic malonic ester synthesis route,

serving as the scaffold for further alkylation.

3.1 Core Synthesis Protocol
Reaction: Condensation of diethyl sec-butylmalonate with urea in the presence of a sodium

alkoxide base.

Reagents: Diethyl sec-butylmalonate, Urea, Sodium Ethoxide (NaOEt), Ethanol.
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Conditions: Reflux under anhydrous conditions.

Workup: The sodium salt precipitates. Acidification with HCl yields the free acid.

3.2 Downstream Functionalization (Drug Synthesis)
The utility of 5-sec-butylbarbituric acid lies in the nucleophilicity of its C5 anion. It is alkylated

to produce active pharmaceutical ingredients (APIs).

Synthesis of Talbutal: Alkylation with allyl bromide.

Synthesis of Butabarbital: Alkylation with ethyl bromide.
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Figure 1: Synthetic flowchart transforming the malonate precursor into 5-sec-butylbarbituric
acid, followed by divergent alkylation to form specific barbiturate drugs.[1]

Physicochemical Properties[4][5][6][7][8][9]
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Parameter Value / Description Context

Physical State Crystalline Solid
Typically white powder or

needles.

Solubility (Water) Low (Acid form)
Soluble in hot water;

precipitates upon cooling.

Solubility (Base) High

Dissolves readily in

NaOH/Na₂CO₃ due to salt

formation at C5.

pKa (C5-H) ~4.0
Highly acidic compared to

Talbutal (pKa 7.79).

Melting Point
~135–140 °C (Derivative

dependent)

Note: Specific MP for pure

CAS 14077-79-3 is rarely cited

in modern literature; values

often refer to the N-methyl or

disubstituted derivatives.

Volwiler (1925) reports

intermediates in this class.[2]

Analytical Characterization
Researchers identifying this compound in reaction mixtures or forensic samples should utilize

the following spectral markers.

5.1 Nuclear Magnetic Resonance (¹H-NMR)
The spectrum is distinct from disubstituted drugs due to the presence of the C5 proton.

C5-H Signal: A diagnostic singlet (or multiplet if coupling occurs with side chain) typically

observed between δ 3.0 – 4.5 ppm (solvent dependent). This signal disappears in the

disubstituted products (Talbutal), serving as a reaction monitoring tool.

NH Protons: Broad singlets around δ 11.0–12.0 ppm.

sec-Butyl Group:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://cymitquimica.com/products/3D-BAA95333/1953-33-9/5-butylbarbituric-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl (terminal): Triplet (~0.9 ppm).

Methyl (branched): Doublet (~1.1 ppm).

Methylene/Methine: Multiplets (~1.4–2.0 ppm).

5.2 Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 184.

Fragmentation:

McLafferty Rearrangement: Not prominent due to ring structure constraints compared to

acyclic esters.

Side Chain Loss: Loss of the sec-butyl group or fragments thereof (e.g., loss of methyl,

ethyl).

RDA (Retro-Diels-Alder): Characteristic cleavage of the barbiturate ring.

Regulatory & Safety Profile
While often considered a chemical intermediate, 5-sec-butylbarbituric acid is structurally

related to controlled substances.

Controlled Status: In several jurisdictions (e.g., Canada), "5-sec-butylbarbituric acid" is

explicitly listed under Schedule IV of the Controlled Drugs and Substances Act (CDSA)

alongside its derivatives.

Handling: Standard PPE for cytotoxic organic solids. Avoid inhalation.

Degradation: Susceptible to hydrolysis (ring opening) under strongly alkaline conditions and

prolonged heating, forming malonuric acid derivatives.

References
Volwiler, E. H. (1925).[2] The Preparation and Properties of Some Substituted Barbituric

Acids. Journal of the American Chemical Society, 47(8), 2236–2240.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b043217?utm_src=pdf-body
https://www.benchchem.com/product/b043217?utm_src=pdf-body
https://cymitquimica.com/products/3D-BAA95333/1953-33-9/5-butylbarbituric-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 14362, 5-(2-Bromoallyl)-5-sec-butylbarbituric acid (Related Derivative Data).

Retrieved February 19, 2026 from [Link]

Government of Canada.Controlled Drugs and Substances Act (S.C. 1996, c. 19) - Schedule

IV. Retrieved February 19, 2026 from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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